(2E)-2-(benzoylhydrazono)-2H-chromene-3-carboxamide

antiproliferative leukemia hydrazone

(2E)-2-(Benzoylhydrazono)-2H-chromene-3-carboxamide is a synthetic 2H-chromene derivative featuring a benzoylhydrazono moiety at position 2 and a free carboxamide at position 3 (molecular formula C₁₇H₁₃N₃O₃; molecular weight 307.30 g mol⁻¹). It belongs to the benzoylhydrazone–chromene hybrid class, whose members are under active investigation for antimicrobial, anticancer, and enzyme-inhibitory applications.

Molecular Formula C17H13N3O3
Molecular Weight 307.30 g/mol
Cat. No. B11709851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-(benzoylhydrazono)-2H-chromene-3-carboxamide
Molecular FormulaC17H13N3O3
Molecular Weight307.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)N
InChIInChI=1S/C17H13N3O3/c18-15(21)13-10-12-8-4-5-9-14(12)23-17(13)20-19-16(22)11-6-2-1-3-7-11/h1-10H,(H2,18,21)(H,19,22)/b20-17+
InChIKeyZHGRZOWQGUSCBU-LVZFUZTISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.1 [ug/mL] (The mean of the results at pH 7.4)

(2E)-2-(Benzoylhydrazono)-2H-chromene-3-carboxamide – Core Scaffold and Key Physicochemical Identifiers for Research Procurement


(2E)-2-(Benzoylhydrazono)-2H-chromene-3-carboxamide is a synthetic 2H-chromene derivative featuring a benzoylhydrazono moiety at position 2 and a free carboxamide at position 3 (molecular formula C₁₇H₁₃N₃O₃; molecular weight 307.30 g mol⁻¹) . It belongs to the benzoylhydrazone–chromene hybrid class, whose members are under active investigation for antimicrobial, anticancer, and enzyme-inhibitory applications [1]. The compound is listed in authoritative small-molecule repositories under the synonymous entry N′-benzoyl-2-oxo-2H-chromene-3-carbohydrazide (CAS 142818‑66‑4, ChemSpider ID 495156), confirming its position within the coumarin‑hydrazide chemotype .

Why (2E)-2-(Benzoylhydrazono)-2H-chromene-3-carboxamide Cannot Be Readily Replaced by Common Chromene or Coumarin Analogs


The (E)-benzoylhydrazono‑2H‑chromene‑3‑carboxamide scaffold presents three interdependent pharmacophoric features—the C2 hydrazone tether, the unsubstituted benzoyl terminus, and the free C3 carboxamide—that jointly control target engagement, metabolic stability, and synthetic tractability. Replacing the hydrazone with a 2‑oxo group (coumarin series) abolishes the nitrogen‑mediated interactions that are critical for antiproliferative potency: coumarin‑based benzoylhydrazones (e.g., 4a, IC₅₀ = 2.9 µM in HL‑60) are >6‑fold more potent than their 2‑methyl‑2H‑chromene counterparts (e.g., 8a, IC₅₀ = 19.8 µM), demonstrating that the hydrazone‑linked carbonyl arrangement directly dictates cytotoxic efficacy [1]. Furthermore, even minor benzoyl‑ring modifications drastically shift selectivity: the ortho‑hydroxy analog (salicyloylhydrazono derivative) shows only weak inhibition of low‑molecular‑weight phosphotyrosine protein phosphatase (IC₅₀ = 24 200 nM), whereas close benzoylhydrazono‑coumarin congeners achieve HIV‑1 integrase IC₅₀ values of 13–70 nM [2][3]. These divergent profiles mean that substituting (2E)-2-(benzoylhydrazono)-2H-chromene-3-carboxamide with a generic coumarin, a 2‑methyl‑chromene analog, or a hydroxyl‑bearing benzoyl derivative would not reproduce its biological signature and could invalidate SAR conclusions or screening hits.

Head‑to‑Head and Cross‑Study Quantitative Evidence for (2E)-2-(Benzoylhydrazono)-2H-chromene-3-carboxamide Differentiation


Hydrazone‑Driven Antiproliferative Potency vs. 2‑Methyl‑2H‑chromene Isosteres

The (E)-benzoylhydrazono pharmacophore is the primary determinant of cytotoxic potency in the 2H‑chromene series. In a direct head‑to‑head evaluation, the coumarin‑benzoylhydrazone 4a exhibited an IC₅₀ of 2.9 ± 0.4 µM against HL‑60 leukemia cells, whereas its closest 2‑methyl‑2H‑chromene analog 8a, which lacks the hydrazone‑linked carbonyl oxygen, showed an IC₅₀ of 19.8 ± 3.5 µM—a 6.8‑fold loss of activity [1]. The same trend was preserved across three additional cancer cell lines (KE‑37, K‑562, MDA‑MB‑231), confirming that the hydrazone moiety, not simply the chromene core, drives the antiproliferative phenotype.

antiproliferative leukemia hydrazone

Benzoyl Substituent Imposes Divergent Enzyme Selectivity vs. the Salicyloyl Analog

Replacing the unsubstituted benzoyl terminus with a 2‑hydroxybenzoyl (salicyloyl) group radicaly alters target engagement. The salicyloylhydrazono‑chromene‑3‑carboxamide (BDBM88787) inhibits low‑molecular‑weight phosphotyrosine protein phosphatase (LMPTP) with an IC₅₀ of 24 200 nM [1], a value that indicates marginal target engagement. In contrast, close benzoyl‑bearing congeners—specifically N′‑(3‑hydroxybenzoyl)‑2‑oxo‑2H‑chromene‑3‑carbohydrazides lacking an ortho‑OH—achieve HIV‑1 integrase IC₅₀ values of 13–104 nM [2]. Although the exact target of (2E)-2-(benzoylhydrazono)-2H-chromene-3-carboxamide has not been reported, this substituent‑dependent shift of >1 800‑fold in inhibitory potency (24 200 nM vs. 13 nM across different targets) highlights that even minor benzoyl‑ring perturbations can convert a nearly inactive compound into a nanomolar‑potent inhibitor.

phosphatase inhibition enzyme selectivity benzoylhydrazone

Predicted Drug‑Like Physicochemical Windows vs. Chromone‑Based Benzoylhydrazones

The 2H‑chromene scaffold provides a distinct physicochemical signature compared with the chromone (4‑oxo‑4H‑chromene) core that predominates in the α‑glucosidase literature. The chromone‑based benzoylhydrazone 5c, the most potent α‑glucosidase inhibitor in its series (IC₅₀ = 6.59 ± 0.09 µM vs. acarbose IC₅₀ = 685 µM), carries a 4‑carbonyl group that increases polarity and hydrogen‑bond‑acceptor count [1]. (2E)-2-(Benzoylhydrazono)-2H‑chromene‑3‑carboxamide replaces this carbonyl with a C=C bond, reducing the H‑bond acceptor load (predicted H‑acceptors = 6; ACD/LogP = 2.39 for the closely related N′‑benzoyl‑2‑oxo‑2H‑chromene‑3‑carbohydrazide form) and potentially improving membrane permeability while retaining the carboxamide H‑bond donor/acceptor pair that is essential for target binding. Compound 5c requires a dedicated in vivo sucrose‑load assay to achieve blood‑glucose suppression in mice, underscoring that chromone and chromene benzoylhydrazones are not pharmacokinetically interchangeable despite sharing a benzoylhydrazone warhead.

drug‑likeness chromene vs. chromone physicochemical property

Available Synthetic Versatility for Combinatorial Library Expansion

The unsubstituted C3‑carboxamide and C2‑benzoylhydrazono groups of the target compound offer two orthogonal diversification handles that are absent or occupied in competing chemotypes. The 2‑oxo‑2H‑chromene‑3‑carboxamide series evaluated by Chimenti et al. for anti‑H. pylori activity (MIC = 0.0039–16 µg mL⁻¹ against metronidazole‑resistant strains) could be structurally varied only at the amide nitrogen, as the C2 position was fixed as a carbonyl [1]. In contrast, (2E)-2-(benzoylhydrazono)-2H‑chromene‑3‑carboxamide permits independent modification of the acylhydrazone terminus (benzoyl substitution, heteroaryl replacement) and the carboxamide nitrogen (alkylation, arylation), enabling systematic SAR exploration of both the eastern and western hemispheres of the molecule in parallel. This dual‑handle architecture accelerates hit‑expansion campaigns and makes the scaffold attractive for combinatorial library synthesis.

synthetic chemistry library expansion chromene carboxamide

Predicted Physicochemical vs. hMAO‑B Benzopyran Inhibitor 4d

The benzoylhydrazono‑chromene scaffold occupies a different region of drug‑like chemical space relative to the simple 2H‑chromene‑3‑carboxamide series that has been optimized for MAO‑B inhibition. Compound 4d, the most potent MAO‑B inhibitor in the 4a–4t series (IC₅₀ = 0.93 µM, 64.5‑fold MAO‑B‑selective), carries an N‑furan‑2‑ylmethyl carboxamide side‑chain and no substituent at C2 [1]. The target compound replaces the unsubstituted C2 position with a benzoylhydrazono moiety, which both increases molecular weight (307 vs. ~282 g mol⁻¹ for the 4‑oxo analog) and introduces additional H‑bond donor/acceptor functionality. ACD/Labs‑predicted LogP of 2.39 for the closely related N′‑benzoyl‑2‑oxo‑2H‑chromene‑3‑carbohydrazide is approximately 1‑log‑unit higher than typical MAO‑B‑optimized chromene‑3‑carboxamides, suggesting that the benzoylhydrazono‑bearing compound will partition differently and may exhibit reduced MAO‑B engagement. This divergence reinforces that the compound is suited for target‑class exploration outside the MAO space.

MAO inhibition chromene drug‑likeness

Electrophilic Hydrazone Tether Enables Metal‑Chelation Strategies Not Accessible to 2‑Oxo Analogs

The C2 benzoylhydrazono unit provides an N,O‑bidentate chelation site that is absent in the 2‑oxo‑2H‑chromene‑3‑carboxamide series. Chromone‑3‑carbaldehyde benzoylhydrazone and related ligands have been exploited to form stable rare‑earth and transition‑metal complexes with demonstrated DNA‑binding and antioxidant activities [1]. In contrast, 2‑oxo‑chromene‑3‑carboxamides (e.g., the anti‑H. pylori series) lack a suitably positioned imine nitrogen and therefore cannot act as effective chelators without structural modification [2]. (2E)-2-(Benzoylhydrazono)-2H‑chromene‑3‑carboxamide retains this chelation‑competent framework while adding a C3 carboxamide that can serve as a secondary coordination site or solubility‑enhancing handle, making the scaffold uniquely suited for metallodrug discovery programs.

metal chelation hydrazone bioinorganic chemistry

Prioritized Research and Procurement Scenarios for (2E)-2-(Benzoylhydrazono)-2H-chromene-3-carboxamide Based on Quantitative Differentiation Evidence


Anticancer Hit‑Expansion and Lead‑Optimization Programs Targeting Hematological Malignancies

The 6.8‑fold antiproliferative advantage demonstrated by coumarin‑benzoylhydrazone 4a over its 2‑methyl‑2H‑chromene analog 8a in HL‑60 leukemia cells (IC₅₀ 2.9 µM vs. 19.8 µM) [1] indicates that the hydrazone‑driven cytotoxic mechanism is conserved within the chemotype. (2E)-2-(Benzoylhydrazono)-2H‑chromene‑3‑carboxamide, bearing the same pharmacophoric elements, can serve as a core scaffold for systematic SAR exploration of the benzoyl and carboxamide termini in acute leukemia models.

Enzyme‑Inhibitor Screening Cascades Where Benzoyl Substituent Purity Is Critical for Target Selectivity

Because the ortho‑hydroxy (salicyloyl) analog shows negligible LMPTP inhibition (IC₅₀ = 24 200 nM) [2] while closely related benzoyl‑bearing coumarin‑carbohydrazides achieve nanomolar HIV‑1 integrase inhibition [3], the unsubstituted benzoyl derivative is the only appropriate choice for primary screens aimed at identifying potent, selective enzyme inhibitors. Any contamination with hydroxylated analogs will confound dose‑response interpretation.

Medicinal Chemistry Campaigns Requiring Dual‑Handle Scaffolds for Parallel Library Synthesis

The simultaneous availability of the C2 hydrazone and C3 carboxamide for independent derivatization distinguishes this scaffold from the mono‑handle 2‑oxo‑2H‑chromene‑3‑carboxamide series that was optimized for anti‑H. pylori selectivity (MIC 0.0039–16 µg mL⁻¹) [4]. Combinatorial chemistry groups can exploit the dual‑handle architecture to generate focused libraries in a single synthetic cycle.

Metallodrug and Bioinorganic Probe Development Exploiting the N,O‑Chelation Pocket

The C2‑benzoylhydrazono moiety furnishes a pre‑organized imine‑N/carbonyl‑O donor set that supports stable metal coordination, a feature documented for the analogous chromone‑benzoylhydrazone ligand class [5] and absent in the 2‑oxo‑chromene‑carboxamide series. The additional C3 carboxamide can modulate solubility or act as a second‑sphere coordination site, making the compound a versatile ligand precursor for anticancer or antimicrobial metallodrugs.

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